molecular formula C11H12FN3O2 B6751287 5-[4-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one

5-[4-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one

Cat. No.: B6751287
M. Wt: 237.23 g/mol
InChI Key: UTYLUOZSFGNPFK-UHFFFAOYSA-N
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Description

5-[4-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one is a synthetic organic compound characterized by its unique triazolone structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorine atom and a hydroxymethyl group on the phenyl ring, along with the triazolone core, imparts distinct chemical properties that make it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-fluoro-2-(hydroxymethyl)benzaldehyde. This intermediate is then subjected to a series of reactions, including condensation with hydrazine derivatives to form the triazolone ring.

  • Step 1: Preparation of 4-Fluoro-2-(hydroxymethyl)benzaldehyde

      Reagents: 4-Fluorobenzaldehyde, formaldehyde, and a base such as sodium hydroxide.

      Conditions: The reaction is carried out under reflux conditions in an aqueous or alcoholic medium.

  • Step 2: Formation of the Triazolone Ring

      Reagents: 4-Fluoro-2-(hydroxymethyl)benzaldehyde, hydrazine hydrate, and acetic acid.

      Conditions: The mixture is heated under reflux to facilitate the cyclization reaction, forming the triazolone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-[4-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to modify the triazolone ring or the phenyl substituents using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.

Major Products Formed

    Oxidation: 5-[4-Fluoro-2-(carboxy)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one.

    Reduction: Various reduced derivatives depending on the specific reaction conditions.

    Substitution: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, 5-[4-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The triazolone core is known for its bioactivity, and modifications to the phenyl ring can lead to compounds with antimicrobial, antifungal, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 5-[4-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazolone ring can interact with enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, while the hydroxymethyl group can participate in hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-Chloro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one
  • 5-[4-Bromo-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one
  • 5-[4-Methyl-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one

Uniqueness

Compared to its analogs, 5-[4-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one is unique due to the presence of the fluorine atom, which significantly affects its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, enhancing the compound’s efficacy and selectivity.

Properties

IUPAC Name

5-[4-fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O2/c1-14-10(13-15(2)11(14)17)9-4-3-8(12)5-7(9)6-16/h3-5,16H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYLUOZSFGNPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C)C2=C(C=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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